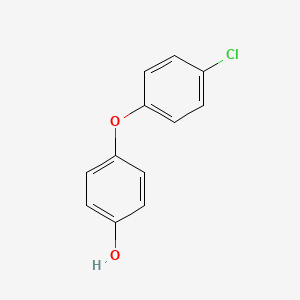

4-(4-Chlorophenoxy)phenol

Description

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Corrosive;Irritant;Health Hazard, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

4-(4-chlorophenoxy)phenol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H9ClO2/c13-9-1-5-11(6-2-9)15-12-7-3-10(14)4-8-12/h1-8,14H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XQMRZWSYBUCVAX-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1O)OC2=CC=C(C=C2)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H9ClO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30492772 | |

| Record name | 4-(4-Chlorophenoxy)phenol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30492772 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

220.65 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

21567-18-0 | |

| Record name | 4-(4-Chlorophenoxy)phenol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30492772 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 4-(4-Chlorophenoxy)phenol | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

4-(4-Chlorophenoxy)phenol chemical properties

An In-depth Technical Guide to the Chemical Properties and Applications of 4-(4-Chlorophenoxy)phenol

Abstract

This technical guide provides a comprehensive overview of this compound (CAS No: 21567-18-0), a significant diaryl ether with notable applications in the agrochemical and specialty chemical industries. This document delves into the compound's physicochemical properties, outlines a robust synthetic methodology based on the Ullmann condensation, and presents an analysis of its expected spectroscopic characteristics. Furthermore, it explores its primary applications as a chemical intermediate and antimicrobial agent, discusses its likely mechanism of action, and provides essential safety and handling protocols. This guide is intended for researchers, chemists, and drug development professionals seeking a detailed understanding of this versatile molecule.

Chemical Identity and Physicochemical Properties

This compound, also known as 4-Chloro-4'-hydroxydiphenyl ether, is an aromatic ether linking a 4-chlorophenyl group to a phenol ring. This structure is fundamental to its chemical behavior and biological activity.

Caption: Structure of this compound.

The key physicochemical properties are summarized below.

| Property | Value | Source |

| CAS Number | 21567-18-0 | [1] |

| Molecular Formula | C₁₂H₉ClO₂ | [1] |

| Molecular Weight | 220.65 g/mol | [1] |

| Appearance | Beige solid | [1] |

| Melting Point | 80-85 °C | [1] |

| Synonyms | 4-Chloro-4'-hydroxydiphenyl ether | [1] |

Synthesis and Manufacturing

The formation of the diaryl ether linkage in this compound is most effectively achieved via a copper-catalyzed Ullmann condensation.[2] This reaction class involves the coupling of an aryl halide with a phenoxide. In this specific synthesis, 4-chlorophenol is deprotonated to its corresponding phenoxide, which then acts as a nucleophile, displacing the halide from a second aryl halide, such as 1-chloro-4-iodobenzene or 1-bromo-4-chlorobenzene. The choice of a more reactive halide (iodide or bromide) on the second reactant is crucial for achieving reasonable reaction rates, as aryl chlorides are less reactive in this coupling.[3]

The causality behind this choice lies in the bond dissociation energies (C-I < C-Br < C-Cl), where the weaker carbon-halogen bonds are more susceptible to oxidative addition to the copper catalyst, which is a key step in the catalytic cycle.[4]

Caption: Proposed workflow for the Ullmann synthesis.

Representative Experimental Protocol: Ullmann Condensation

This protocol is a representative, self-validating methodology based on established principles for diaryl ether synthesis.[5]

-

Reaction Setup: To a flame-dried, three-neck round-bottom flask equipped with a magnetic stirrer, reflux condenser, and nitrogen inlet, add 4-chlorophenol (1.0 eq), potassium carbonate (K₂CO₃, 2.0 eq), and copper(I) iodide (CuI, 0.1 eq).

-

Solvent Addition: Add anhydrous N,N-Dimethylformamide (DMF) to the flask. The solvent volume should be sufficient to create a stirrable slurry.

-

Inert Atmosphere: Evacuate and backfill the flask with nitrogen three times to ensure an inert atmosphere, preventing oxidation of the copper catalyst.

-

Addition of Aryl Halide: Add 1-bromo-4-chlorobenzene (1.1 eq) to the reaction mixture via syringe.

-

Reaction: Heat the mixture to 140-150 °C with vigorous stirring. The reaction is monitored for the consumption of the starting materials, typically by thin-layer chromatography (TLC) or high-performance liquid chromatography (HPLC). This step serves as an internal validation; the disappearance of starting materials and the appearance of a new, less polar spot indicates product formation.

-

Workup: Upon completion, cool the reaction to room temperature. Dilute the mixture with water and extract with ethyl acetate (3x). The organic layers are combined.

-

Washing: Wash the combined organic layers with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and filter.

-

Purification: Concentrate the filtrate under reduced pressure. The resulting crude product is purified by flash column chromatography on silica gel to yield pure this compound.

Spectroscopic Characterization

While specific, verified spectra for this compound are not widely published, its spectroscopic characteristics can be reliably predicted based on its structure and data from analogous compounds like 4-chlorophenol and other diaryl ethers.

| Technique | Predicted Characteristics | Rationale |

| ¹H NMR | ~9.5-10.0 ppm (s, 1H): Phenolic -OH. ~7.3 ppm (d, 2H): Aromatic protons ortho to the chlorine atom. ~7.0 ppm (d, 2H): Aromatic protons meta to the chlorine atom. ~6.9 ppm (d, 2H): Aromatic protons ortho to the ether oxygen on the phenol ring. ~6.8 ppm (d, 2H): Aromatic protons meta to the ether oxygen on the phenol ring. | The phenolic proton is acidic and appears downfield. The aromatic region will show four distinct doublets due to the symmetry of both rings. Protons on the chlorophenyl ring are influenced by the electron-withdrawing Cl, while protons on the hydroxyphenyl ring are influenced by the electron-donating -OH and -O- groups.[6] |

| ¹³C NMR | ~155-160 ppm: Carbon bearing the -OH group. ~150-155 ppm: Carbon bearing the ether oxygen on the chlorophenyl ring. ~130-135 ppm: Carbon bearing the chlorine atom. ~115-130 ppm: Remaining aromatic carbons. | The chemical shifts are dictated by the electronegativity of the attached groups. Carbons attached to oxygen appear significantly downfield.[7] |

| IR (Infrared) | ~3200-3500 cm⁻¹ (broad): O-H stretch (phenolic). ~3000-3100 cm⁻¹ (sharp): Aromatic C-H stretch. ~1200-1250 cm⁻¹ (strong): Aryl C-O-C asymmetric stretch. ~1000-1100 cm⁻¹ (strong): C-Cl stretch. | These are characteristic vibrational frequencies for the key functional groups present in the molecule. The broadness of the O-H stretch is due to hydrogen bonding.[8] |

| Mass Spec. | M⁺ at m/z 220 & 222: Molecular ion peak with a ~3:1 intensity ratio. | The isotopic signature of chlorine (³⁵Cl and ³⁷Cl) results in a characteristic M+2 peak with approximately one-third the intensity of the molecular ion peak. |

Applications in Research and Drug Development

This compound is a valuable building block and active ingredient in several fields.

-

Agrochemicals: It serves as a key intermediate or active ingredient in the synthesis of herbicides and fungicides.[1] Its structure allows it to penetrate plant tissues, potentially acting as a synergist or a primary agent.[1]

-

Antimicrobial Agents: The compound exhibits broad-spectrum antimicrobial properties, making it useful in the formulation of disinfectants, antiseptics, and industrial preservatives.[1] Its diaryl ether structure is found in more complex antimicrobials, suggesting its utility as a pharmacophore.

-

Specialty Chemicals: It is used in the synthesis of more complex molecules, including polymers and potential drug candidates where the diaryl ether motif is required for biological activity or material stability.[9] For instance, derivatives of the closely related 4-phenoxyphenol have been investigated as androgen receptor antagonists for anti-prostate cancer agents.[10]

Proposed Mechanism of Antimicrobial Action

The antimicrobial activity of this compound is believed to stem from mechanisms common to phenolic compounds.[11] The primary mode of action is the disruption of microbial cell membranes. The lipophilic nature of the molecule allows it to intercalate into the lipid bilayer of bacterial membranes. This disrupts membrane integrity, leading to increased permeability, leakage of essential cytoplasmic contents (ions, ATP, nucleic acids), and ultimately, cell death.[12]

Additionally, the phenolic hydroxyl group can denature essential cellular proteins and enzymes, further contributing to its antimicrobial effect.

Caption: Conceptual mechanism of antimicrobial action.

Safety and Handling

-

Personal Protective Equipment (PPE): Always wear chemical-resistant gloves (e.g., nitrile), safety goggles with side shields, and a lab coat. Work should be conducted in a well-ventilated fume hood to avoid inhalation of dust or vapors.

-

Handling: Avoid creating dust. Use appropriate tools for transfer. Keep containers tightly closed when not in use.

-

First Aid:

-

Skin Contact: Immediately flush skin with plenty of water for at least 15 minutes. Remove contaminated clothing. Seek immediate medical attention.[14]

-

Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek immediate medical attention.[14]

-

Ingestion: Do NOT induce vomiting. If the person is conscious, rinse their mouth with water and provide water to drink. Seek immediate medical attention.[14]

-

-

Disposal: Dispose of waste material in accordance with local, state, and federal regulations. This compound is likely toxic to aquatic life and should not be released into the environment.[13]

Protocol: In Vitro Antimicrobial Susceptibility Testing

To validate the antimicrobial efficacy of this compound, a standard broth microdilution assay to determine the Minimum Inhibitory Concentration (MIC) can be performed.[15]

-

Preparation: Prepare a stock solution of this compound in a suitable solvent like DMSO. Prepare a standardized inoculum of the target bacterium (e.g., Staphylococcus aureus or Escherichia coli) in a growth medium like Mueller-Hinton Broth (MHB).

-

Serial Dilution: In a 96-well microtiter plate, perform a two-fold serial dilution of the compound stock solution in MHB to achieve a range of test concentrations.

-

Inoculation: Add the standardized bacterial inoculum to each well. Include a positive control (broth + inoculum, no compound) and a negative control (broth only).

-

Incubation: Incubate the plate at 37 °C for 18-24 hours.

-

Analysis: The MIC is defined as the lowest concentration of the compound that completely inhibits visible bacterial growth. This can be assessed visually or by measuring the optical density at 600 nm (OD₆₀₀).

Conclusion

This compound is a diaryl ether of significant industrial importance, primarily as a precursor in agrochemicals and as an antimicrobial agent. Its synthesis is readily achievable through established copper-catalyzed methods like the Ullmann condensation. While detailed public data on its spectroscopic and toxicological profiles are limited, its properties can be reliably inferred from its chemical structure and related compounds. Its mechanism of action is consistent with that of other phenolic antimicrobials, involving the disruption of cellular membranes. Due to the hazards associated with its chemical class, strict adherence to safety protocols is mandatory when handling this compound. Further research to fully characterize its spectral data and biological activity is warranted.

References

- (N.A.). (n.d.). Synthetic method of 4-phenoxyphenol. Google Patents.

- (N.A.). (n.d.). Method for clean preparation of 4-hydroxyl-4'-chlorobenzophenone. Google Patents.

- (N.A.). (n.d.). Ullmann reaction for the synthesis of diaryl ethers. Google Patents.

- Kinoyama, I., Taniguchi, T., et al. (2006). Design and Synthesis of 4-(4-Benzoylaminophenoxy)phenol Derivatives As Androgen Receptor Antagonists. Journal of Medicinal Chemistry, 49(2), 716-726.

- (N.A.). (n.d.). Process for the manufacture of 4,5-dichloro-2-(4-chlorophenoxy)phenol. Google Patents.

-

(N.A.). (n.d.). International Journal of Molecular Sciences. MDPI. Retrieved from [Link]

-

(N.A.). (n.d.). 4-Chlorophenol. PubChem. Retrieved from [Link]

-

(N.A.). (n.d.). Supporting information for - The Royal Society of Chemistry. RSC. Retrieved from [Link]

-

(N.A.). (n.d.). Safety Data Sheet: 4-Chlorophenol. Carl ROTH. Retrieved from [Link]

-

(N.A.). (n.d.). Phenol, 4-chloro-. NIST WebBook. Retrieved from [Link]

- D'Arrigo, M., et al. (2010). Antimicrobial Activity of Naturally Occurring Phenols and Derivatives Against Biofilm and Planktonic Bacteria. Planta Medica, 76(06), 613-616.

-

(N.A.). (n.d.). Phenol, 4-chloro-. NIST WebBook. Retrieved from [Link]

- Sumathy, V. J. H. (2016). Antimicrobial Activity of Disinfectants and Comparative Study with Phenol. International Journal of Current Trends in Pharmaceutical Research, 4(6), 355–361.

- Rahman, M. M., et al. (2020). Recent Advancement of Ullmann Condensation Coupling Reaction in the Formation of Aryl-Oxygen (C-O) Bonding by Copper-Mediated Catalyst.

- Santos, F. J., & Galceran, M. T. (2002). Solid-phase microextraction liquid chromatography/tandem mass spectrometry for the analysis of chlorophenols in environmental samples. Rapid Communications in Mass Spectrometry, 16(16), 1599-1606.

- León-Bautista, M., et al. (2025). Antimicrobial and Antioxidant Activities of Four Essential Oils. Boletín Latinoamericano y del Caribe de Plantas Medicinales y Aromáticas, 24(2).

-

(N.A.). (n.d.). 4 Chlorophenol. mzCloud. Retrieved from [Link]

-

(N.A.). (2025). Unexplainable Abnormalities in the IR spectra of 4-Chlorophenol? Reddit. Retrieved from [Link]

-

(N.A.). (n.d.). 13C-NMR spectrum of 4-(4-hydroxyphenoxy)-3-pentadecylphenol in CDCl3. ResearchGate. Retrieved from [Link]

- Strieter, E. R., & Hartwig, J. F. (2008). Mechanism of the Ullmann Biaryl Ether Synthesis Catalyzed by Complexes of Anionic Ligands: Evidence for the Reaction of Iodoarenes with Ligated Anionic CuI Intermediates. Journal of the American Chemical Society, 130(40), 13358–13370.

- Borges, K. A., et al. (2019). Antimicrobial and Synergistic Activity of 2,2′,4-Trihydroxybenzophenone Against Bacterial Pathogens of Poultry. Frontiers in Microbiology, 10, 1094.

-

(N.A.). (n.d.). 4-CHLOROPHENOL FOR SYNTHESIS MSDS. Loba Chemie. Retrieved from [Link]

-

(N.A.). (n.d.). Determination of Chlorophenols in water by LC-MS/MS. Case study. Repositório Científico do Instituto Politécnico de Setúbal. Retrieved from [Link]

-

(N.A.). (n.d.). Ullmann reaction. Wikipedia. Retrieved from [Link]

- Schareina, T., et al. (2012). Screening of ligands for the Ullmann synthesis of electron-rich diaryl ethers. Beilstein Journal of Organic Chemistry, 8, 1044–1050.

-

(N.A.). (n.d.). Infrared Spectrum of an Aromatic Alcohol: Phenol. KCVs. Retrieved from [Link]

Sources

- 1. chemimpex.com [chemimpex.com]

- 2. Ullmann reaction - Wikipedia [en.wikipedia.org]

- 3. Recent Advancement of Ullmann Condensation Coupling Reaction in the Formation of Aryl-Oxygen (C-O) Bonding by Copper-Mediated Catalyst [mdpi.com]

- 4. Mechanism of the Ullmann Biaryl Ether Synthesis Catalyzed by Complexes of Anionic Ligands: Evidence for the Reaction of Iodoarenes with Ligated Anionic CuI Intermediates - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Screening of ligands for the Ullmann synthesis of electron-rich diaryl ethers - PMC [pmc.ncbi.nlm.nih.gov]

- 6. rsc.org [rsc.org]

- 7. Phenol(108-95-2) 13C NMR [m.chemicalbook.com]

- 8. Phenol [applets.kcvs.ca]

- 9. chemimpex.com [chemimpex.com]

- 10. Design and Synthesis of 4-(4-Benzoylaminophenoxy)phenol Derivatives As Androgen Receptor Antagonists - PMC [pmc.ncbi.nlm.nih.gov]

- 11. researchgate.net [researchgate.net]

- 12. Antimicrobial Activity of Naturally Occurring Phenols and Derivatives Against Biofilm and Planktonic Bacteria - PMC [pmc.ncbi.nlm.nih.gov]

- 13. sigmaaldrich.com [sigmaaldrich.com]

- 14. fishersci.com [fishersci.com]

- 15. Antimicrobial and Antioxidant Activities of Four Essential Oils [scielo.org.mx]

Authored for Researchers, Scientists, and Drug Development Professionals

An In-Depth Technical Guide to 4-(4-Chlorophenoxy)phenol (CAS No. 21567-18-0)

Introduction: Unveiling the Diaryl Ether Core

This compound, registered under CAS number 21567-18-0, is a diaryl ether that serves as a pivotal building block in synthetic organic chemistry.[1] Its structure, featuring two phenyl rings linked by an oxygen atom, with a chlorine atom and a hydroxyl group at opposing para-positions, imparts a unique combination of stability and reactivity. This compound is not merely a laboratory curiosity; it is a key intermediate in the synthesis of a range of commercially significant products, including agrochemicals and specialty polymers.[2][3] This guide provides a comprehensive technical overview, from its fundamental physicochemical properties and synthesis to its applications, analytical characterization, and critical safety protocols, offering field-proven insights for professionals in research and development.

Section 1: Physicochemical Profile

Understanding the core characteristics of this compound is fundamental to its effective application and handling. The compound typically presents as a beige or light-colored solid, and its properties are summarized below.[2][4]

| Property | Value | Source(s) |

| CAS Number | 21567-18-0 | [5][6] |

| Synonyms | 4-Hydroxy-4'-chlorodiphenyl ether, p-(p-Chlorophenoxy)phenol | [1][4][6] |

| Molecular Formula | C₁₂H₉ClO₂ | [2][4][5] |

| Molecular Weight | 220.65 g/mol | [2][4] |

| Appearance | White to light orange or beige solid/powder to crystal | [2][4] |

| Melting Point | 80-85 °C | [2][4] |

| Boiling Point | 169 °C at 2.5 mmHg | [4] |

| Storage Conditions | 2-8 °C, in a dry, well-ventilated place | [1][4] |

Section 2: Synthesis of a Diaryl Ether Linkage

The synthesis of diaryl ethers like this compound is most classically achieved through the Ullmann condensation. This copper-catalyzed reaction provides a reliable method for forming the characteristic C-O-C aryl ether bond.[7][8]

The Ullmann Condensation: A Mechanistic Overview

The Ullmann condensation involves the coupling of a phenol with an aryl halide.[7] In the context of synthesizing this compound, this could involve the reaction of 4-chlorophenol with a p-halophenol derivative (or vice versa) in the presence of a copper catalyst and a base. The base is crucial for deprotonating the phenolic hydroxyl group, forming a more nucleophilic phenoxide, which then attacks the aryl halide in a copper-mediated cycle. While traditional conditions often required high temperatures, modern modifications using specific ligands can facilitate the reaction under milder conditions.[9][10]

Caption: Fig. 1: Generalized Ullmann Condensation Workflow.

Field-Proven Synthesis Protocol

This protocol describes a robust method for the synthesis of a related diaryl ether, which can be adapted for this compound. The causality for each step is explained to ensure reproducibility and understanding.

Objective: Synthesize 3-chloro-4-(4'-chlorophenoxy)nitrobenzene, a structural analog, via Ullmann condensation.

Materials:

-

4-chlorophenol

-

3,4-dichloronitrobenzene

-

Potassium hydroxide (KOH)

-

Copper powder (catalyst)

-

Sodium hydroxide (NaOH) solution (0.8 M)

-

Solvents for chromatography (Ethyl acetate/hexanes)

-

Silica gel

Step-by-Step Methodology:

-

Phenoxide Formation (Activation): A mixture of 4-chlorophenol (97.7 mmol) and KOH (121.8 mmol) is heated to 70–80 °C with vigorous stirring.

-

Causality: Heating and stirring ensure the complete dissolution and reaction of the solid phenol with the base to form the potassium 4-chlorophenoxide salt. This deprotonation is critical as the resulting phenoxide is a much stronger nucleophile than the neutral phenol.

-

-

Catalytic Coupling: To the molten phenoxide mixture, fine copper powder (0.456 mmol) and 3,4-dichloronitrobenzene (57.5 mmol) are added. The mixture is then heated to 110–120 °C and stirred for 2.5 hours.

-

Causality: Copper catalyzes the nucleophilic aromatic substitution, facilitating the displacement of one of the chlorine atoms on the dichloronitrobenzene ring by the chlorophenoxide. The higher temperature provides the necessary activation energy for the coupling reaction to proceed at a reasonable rate.

-

-

Workup and Precipitation: The reaction is cooled to room temperature. A 0.8 M NaOH solution is added, and the mixture is stirred for 20 minutes.

-

Causality: The addition of aqueous NaOH helps to quench the reaction and precipitate the solid organic product, separating it from water-soluble inorganic salts and any unreacted base.

-

-

Isolation and Washing: The resulting precipitate is collected by filtration and washed with deionized water until a neutral pH is achieved.

-

Causality: Filtration isolates the crude product. Thorough washing is essential to remove any residual salts (e.g., KCl, KOH) that could interfere with subsequent purification steps.

-

-

Purification (Chromatography): The crude solid is purified by flash column chromatography using silica gel and an eluent system of 10% ethyl acetate in hexanes.

-

Causality: This final step separates the desired diaryl ether product from unreacted starting materials and any side products, yielding a highly pure compound suitable for further use or analysis.

-

Section 3: Industrial & Research Applications

This compound is a versatile intermediate with applications spanning multiple sectors. Its utility stems from the ability to further functionalize the hydroxyl group or modify the aromatic rings.

-

Agrochemical Synthesis: The compound is a recognized precursor in the production of certain herbicides and fungicides.[2][3] The diaryl ether scaffold is a common feature in many potent agricultural chemicals.

-

Antimicrobial Agents: Due to its phenolic structure, it exhibits antimicrobial properties and is used in the formulation of disinfectants and preservatives for industrial products.[2][3]

-

Polymer Science: It can act as a stabilizer or monomer in the production of specialty polymers, enhancing their thermal stability and resistance to degradation.[3]

-

Organic Synthesis: In a research context, it serves as a starting material for synthesizing more complex molecules and is considered a useful research chemical.[1][3] For example, related structures like 4,5-dichloro-2-(4-chlorophenoxy)phenol are known to have potent antimicrobial action.[11]

Section 4: Postulated Mechanism of Antimicrobial Action

While specific studies on the antimicrobial mechanism of this compound are not widely published, its action can be reliably inferred from the well-established mechanisms of related phenolic compounds like chloroxylenol and phenol itself.[12][13] The primary mode of action is the disruption of microbial cell integrity.

-

Membrane Association: The lipophilic nature of the diaryl ether structure allows it to associate with the lipid bilayer of the microbial cell membrane.

-

Membrane Disruption: The hydroxyl (-OH) group is believed to interact with proteins and lipids within the membrane, disrupting its structure and function.[12][13] This leads to increased membrane permeability.

-

Cell Lysis: The loss of membrane integrity causes essential cellular components (ions, metabolites, etc.) to leak out, ultimately leading to cell death (lysis).[12]

Caption: Fig. 2: Postulated Antimicrobial Mechanism.

Section 5: Analytical Characterization Workflow

Accurate quantification and purity assessment are critical. High-Performance Liquid Chromatography (HPLC) is the gold standard for analyzing chlorophenolic compounds.

Protocol: Quantitative Analysis by RP-HPLC

This protocol provides a self-validating system for the determination of this compound, adapted from established methods for related compounds.[14][15]

Objective: To quantify the concentration of this compound in a sample.

Instrumentation & Materials:

-

HPLC system with a UV-Vis detector

-

Reversed-phase C18 column (e.g., 250 mm x 4.6 mm, 5 µm particle size)

-

HPLC-grade acetonitrile and water

-

Analytical balance

-

Volumetric flasks and pipettes

Step-by-Step Methodology:

-

Mobile Phase Preparation: Prepare a mobile phase consisting of acetonitrile and water in a 75:25 (v/v) ratio.

-

Causality: This ratio provides a good balance of polarity to achieve efficient separation and a reasonable retention time for the analyte on a C18 column. The high organic content ensures the compound, which is relatively nonpolar, elutes effectively.

-

-

Standard Solution Preparation: Accurately weigh a known amount of pure this compound standard and dissolve it in the mobile phase to prepare a stock solution (e.g., 1000 µg/mL). Perform serial dilutions to create a set of calibration standards (e.g., 1, 5, 10, 25, 50 µg/mL).

-

Causality: A calibration curve constructed from standards of known concentration is essential for accurate quantification of the unknown sample. Using the mobile phase as the diluent prevents solvent mismatch issues during injection.

-

-

Sample Preparation: Dissolve a precisely weighed amount of the sample containing the analyte in the mobile phase to achieve a concentration expected to fall within the calibration range. Filter the solution through a 0.45 µm syringe filter.

-

Causality: Filtration is a critical step to remove any particulate matter that could clog the HPLC column or tubing, ensuring the longevity of the system and the integrity of the analysis.

-

-

Chromatographic Conditions:

-

Column: C18 (250 mm x 4.6 mm, 5 µm)

-

Mobile Phase: Acetonitrile:Water (75:25 v/v)

-

Flow Rate: 1.0 mL/min

-

Injection Volume: 20 µL

-

Detector Wavelength: 254 nm or 280 nm ( empirically determined for max absorbance)

-

Column Temperature: 30 °C

-

Causality: Isocratic elution (constant mobile phase composition) is sufficient for this analysis, simplifying the method. A controlled column temperature ensures retention time reproducibility. The UV wavelength is selected based on the chromophore of the molecule.

-

-

Analysis and Quantification: Inject the calibration standards, followed by the sample solutions. Construct a calibration curve by plotting the peak area against the concentration of the standards. Determine the concentration of the sample from its peak area using the linear regression equation of the calibration curve.

Caption: Fig. 3: Standard HPLC Quantitative Analysis Workflow.

Section 6: Safety, Handling, and Storage

As with all chlorophenolic compounds, this compound must be handled with appropriate care. Its toxicological profile necessitates strict adherence to safety protocols.

GHS Hazard Profile

The compound is classified with significant hazards that require robust control measures.[16]

| Hazard Class | GHS Statement | Code |

| Acute Toxicity (Oral) | Harmful if swallowed | H302 |

| Acute Toxicity (Dermal) | Toxic in contact with skin | H311 |

| Skin Corrosion | Causes severe skin burns and eye damage | H314 |

| Carcinogenicity | Suspected of causing cancer | H351 |

| Aquatic Hazard (Chronic) | Toxic to aquatic life with long lasting effects | H411 |

Mandatory Safety Protocols

-

Personal Protective Equipment (PPE): Always wear chemical-resistant gloves (e.g., nitrile), safety goggles with side shields, and a lab coat. Work should be conducted in a well-ventilated fume hood to avoid inhalation of dust.[17][18][19]

-

Handling: Avoid all direct contact with skin and eyes.[17] Do not breathe dust.[17][19] Wash hands thoroughly after handling.[16]

-

Storage: Store in a tightly closed container in a cool (2-8 °C), dry, and well-ventilated area away from incompatible materials.[4][18]

-

Spill Response: In case of a spill, carefully sweep up the solid material, avoiding dust generation, and place it in a suitable container for disposal.[18]

-

Disposal: Dispose of waste material in accordance with local, state, and federal regulations. Avoid release to the environment.[17][19]

Conclusion

This compound (CAS No. 21567-18-0) is a diaryl ether of significant industrial and research value. Its synthesis, primarily via the Ullmann condensation, provides a gateway to a diverse range of agrochemicals, polymers, and antimicrobial agents. While its utility is clear, its hazardous nature demands a disciplined and informed approach to handling and safety. A thorough understanding of its physicochemical properties, synthetic routes, and analytical methods, as detailed in this guide, is essential for any scientist or developer working with this versatile chemical intermediate.

References

-

Chem-Impex International. (n.d.). 4-(4-clorofenoxi)fenol. Retrieved from [Link]

-

Chem-Impex International. (n.d.). This compound. Retrieved from [Link]

-

Chongqing Chemdad Co. (n.d.). This compound. Retrieved from [Link]

-

Carl ROTH GmbH + Co. KG. (n.d.). Safety Data Sheet: 4-Chlorophenol. Retrieved from [Link]

-

Wikipedia. (n.d.). Chloroxylenol. Retrieved from [Link]

-

Patsnap Synapse. (2024). What is Phenol used for?. Retrieved from [Link]

-

Loba Chemie. (2016). 4-CHLOROPHENOL FOR SYNTHESIS MSDS. Retrieved from [Link]

- Google Patents. (n.d.). US4284828A - Process for the manufacture of 4,5-dichloro-2-(4-chlorophenoxy)phenol.

-

European Chemicals Agency (ECHA). (n.d.). 5-chloro-2-(4-chlorophenoxy)phenol (DCPP) - Substance Information. Retrieved from [Link]

-

PubChem. (n.d.). 4-Chlorophenol. Retrieved from [Link]

-

European Chemicals Agency (ECHA). (n.d.). 5-chloro-2-(4-chlorophenoxy)phenol;[DCPP] - Registration Dossier. Retrieved from [Link]

-

MDPI. (n.d.). International Journal of Molecular Sciences. Retrieved from [Link]

-

REWE Group. (n.d.). DETOX Program Fact Sheet - Chlorophenols. Retrieved from [Link]

-

PubChem. (n.d.). Soneclosan. Retrieved from [Link]

-

PubChem. (n.d.). 4-Chloro-3,5-dimethylphenol. Retrieved from [Link]

-

ResearchGate. (n.d.). Liquid chromatography of 4-chlorophenol. Retrieved from [Link]

-

Organic Chemistry Portal. (n.d.). Diaryl ether synthesis by etherification (arylation). Retrieved from [Link]

-

SciELO México. (n.d.). A Novel Diaryl Ether Ullmann-Type Synthesis using Thallium Derivatives as Both Aryl Components. Retrieved from [Link]

-

Scientific Research Publishing Inc. (2017). Simple HPLC–UV Analysis of Phenol and Its Related Compounds in Tap Water. Retrieved from [Link]

-

ACS Publications. (n.d.). Intramolecular Ullmann condensation reaction. Retrieved from [Link]

-

Pharmaffiliates. (n.d.). 4-Hydroxy-4-chloro-diphenylether. Retrieved from [Link]

-

National Institutes of Health (NIH). (2023). A simple and efficient synthesis of N-[3-chloro-4-(4-chlorophenoxy)-phenyl]-2-hydroxy-3,5-diiodobenzamide, rafoxanide. Retrieved from [Link]

-

IntechOpen. (n.d.). Chromatographic Determination of Chlorophenols. Retrieved from [Link]

-

National Institutes of Health (NIH). (2012). Screening of ligands for the Ullmann synthesis of electron-rich diaryl ethers. Retrieved from [Link]

-

Wikipedia. (n.d.). Ullmann condensation. Retrieved from [Link]

-

ResearchGate. (n.d.). Development of HPLC method for the analysis of chlorophenols. Retrieved from [Link]

-

PureSynth. (n.d.). 4-Chloro-4-Hydroxydiphenyl Ether 95.0%(GC). Retrieved from [Link]

Sources

- 1. pharmaffiliates.com [pharmaffiliates.com]

- 2. chemimpex.com [chemimpex.com]

- 3. chemimpex.com [chemimpex.com]

- 4. This compound Three Chongqing Chemdad Co. ,Ltd [chemdad.com]

- 5. scbt.com [scbt.com]

- 6. pure-synth.com [pure-synth.com]

- 7. A Novel Diaryl Ether Ullmann-Type Synthesis using Thallium Derivatives as Both Aryl Components [scielo.org.mx]

- 8. Ullmann condensation - Wikipedia [en.wikipedia.org]

- 9. Diaryl ether synthesis by etherification (arylation) [organic-chemistry.org]

- 10. Screening of ligands for the Ullmann synthesis of electron-rich diaryl ethers - PMC [pmc.ncbi.nlm.nih.gov]

- 11. US4284828A - Process for the manufacture of 4,5-dichloro-2-(4-chlorophenoxy)phenol - Google Patents [patents.google.com]

- 12. What is Phenol used for? [synapse.patsnap.com]

- 13. 4-Chloro-3,5-dimethylphenol | C8H9ClO | CID 2723 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 14. researchgate.net [researchgate.net]

- 15. pdf.benchchem.com [pdf.benchchem.com]

- 16. beta.lakeland.edu [beta.lakeland.edu]

- 17. carlroth.com [carlroth.com]

- 18. lobachemie.com [lobachemie.com]

- 19. 4-Chlorophenol CAS 106-48-9 | 802254 [merckmillipore.com]

physical and chemical properties of 4-Chloro-4'-hydroxydiphenyl ether

This guide serves as a technical monograph on 4-Chloro-4'-hydroxydiphenyl ether (also known as 4-(4-Chlorophenoxy)phenol). It is designed for researchers in organic synthesis, agrochemical development, and polymer science, prioritizing experimental rigor and actionable data.

CAS Registry Number: 21567-18-0 Synonyms: this compound; p-(p-Chlorophenoxy)phenol; 4-Hydroxy-4'-chlorodiphenyl ether.

Executive Summary

4-Chloro-4'-hydroxydiphenyl ether is a halogenated diaryl ether characterized by a phenolic hydroxyl group on one ring and a chlorine substituent at the para position of the opposing ring. This structural asymmetry imparts unique chemical versatility; the molecule functions as both a lipophilic ether and a reactive phenol.

It is primarily utilized as a high-value intermediate in the synthesis of aryloxyphenoxypropionate herbicides (e.g., Diclofop-methyl) and as a structural monomer in the production of high-performance poly(ether ether ketone) (PEEK) variants. In drug discovery, it serves as a scaffold for androgen receptor antagonists and antimicrobial agents.

Physicochemical Profile

The following data represents a consensus of experimental values and high-confidence predictive models suitable for laboratory benchmarking.

Table 1: Physical and Chemical Constants

| Property | Value | Conditions/Notes |

| Molecular Formula | C₁₂H₉ClO₂ | - |

| Molecular Weight | 220.65 g/mol | - |

| Physical State | Solid (Crystalline) | Beige to white needles/powder |

| Melting Point | 80 – 85 °C | Sharp transition indicates high purity |

| Boiling Point | 169 °C | @ 2.5 mmHg (approx. 370 °C @ 760 mmHg) |

| Solubility (Water) | < 0.1 g/L | Hydrophobic; practically insoluble |

| Solubility (Organic) | High | Soluble in Toluene, DMSO, Ethanol, Ethyl Acetate |

| pKa (Acid) | 9.65 ± 0.10 | Phenolic OH (Estimated via Hammett eqn) |

| LogP (Lipophilicity) | 3.4 – 3.8 | Moderate lipophilicity |

| Density | ~1.28 g/cm³ | Estimated solid density |

Analyst Note: The pKa of 9.65 makes this compound slightly more acidic than unsubstituted phenol (pKa 9.98) due to the inductive electron-withdrawing effect of the p-chlorophenoxy moiety. This acidity is sufficient for deprotonation by weak bases like K₂CO₃ in aprotic solvents.

Structural Characterization

Identification of 4-Chloro-4'-hydroxydiphenyl ether relies on distinguishing the two aromatic systems: the electron-rich phenol ring and the electron-deficient chlorobenzene ring.

Spectroscopic Signatures

-

¹H NMR (DMSO-d₆, 400 MHz):

-

δ 9.45 (s, 1H): Phenolic -OH (Exchangeable).

-

δ 7.38 (d, J=8.8 Hz, 2H): Protons ortho to Chlorine (Ring B).

-

δ 6.95 (d, J=8.8 Hz, 2H): Protons ortho to Ether oxygen (Ring B).

-

δ 6.88 (d, J=9.0 Hz, 2H): Protons ortho to Ether oxygen (Ring A).

-

δ 6.76 (d, J=9.0 Hz, 2H): Protons ortho to Hydroxyl (Ring A).

-

Interpretation: Two distinct AA'BB' systems. The protons adjacent to the chlorine are the most deshielded aromatic signals.

-

-

IR Spectrum (KBr):

-

3300–3400 cm⁻¹: Broad O-H stretch.

-

1220–1240 cm⁻¹: Strong C-O-C asymmetric ether stretch.

-

1090 cm⁻¹: Ar-Cl stretch.

-

Synthesis & Production Protocols

The synthesis of 4-Chloro-4'-hydroxydiphenyl ether typically employs a Ullmann-type Ether Synthesis . This method is preferred over nucleophilic aromatic substitution (SNAr) because the chlorine atom on the coupling partner is not sufficiently activated by strong electron-withdrawing groups (like -NO₂) to proceed without a catalyst.

Experimental Protocol: Copper-Catalyzed Coupling

Objective: Synthesis of this compound from Hydroquinone and 1-Bromo-4-chlorobenzene.

Reagents:

-

Hydroquinone (1.5 eq) - Excess prevents bis-arylation.

-

1-Bromo-4-chlorobenzene (1.0 eq)

-

Potassium Carbonate (K₂CO₃, 2.0 eq)

-

Copper(I) Iodide (CuI, 10 mol%)

-

Ligand: N,N-Dimethylglycine (20 mol%) or 1,10-Phenanthroline

-

Solvent: DMSO or DMF (Anhydrous)

Workflow:

-

Charge: In a flame-dried round-bottom flask equipped with a condenser and nitrogen inlet, add Hydroquinone (16.5 g, 150 mmol), K₂CO₃ (27.6 g, 200 mmol), CuI (1.9 g, 10 mmol), and the ligand.

-

Solvate: Add anhydrous DMSO (100 mL) and stir for 10 minutes to deprotonate the phenol.

-

Addition: Add 1-Bromo-4-chlorobenzene (19.1 g, 100 mmol).

-

Reaction: Heat the mixture to 110–120 °C under nitrogen for 12–16 hours. Monitor by TLC (Hexane:EtOAc 4:1).

-

Workup: Cool to room temperature. Pour the mixture into ice-water (500 mL) and acidify with HCl (1M) to pH 3–4 (crucial to protonate the excess hydroquinone and product).

-

Extraction: Extract with Ethyl Acetate (3 x 100 mL). Wash combined organics with water (to remove DMSO) and brine. Dry over Na₂SO₄.[1][2]

-

Purification: The crude solid contains the product, unreacted hydroquinone, and trace bis-ether.

-

Step A: Wash the solid with hot water (removes hydroquinone).

-

Step B: Recrystallize from Toluene/Hexane or perform Column Chromatography (Silica, Gradient 0-20% EtOAc in Hexane).

-

Synthesis Logic Diagram

Caption: Copper-catalyzed Ullmann coupling pathway prioritizing mono-arylation via stoichiometry control.

Reactivity & Applications

The molecule's utility stems from its dual functionality. The ether linkage is chemically robust, resistant to hydrolysis under basic and mild acidic conditions, while the phenol group remains available for derivatization.

Key Reaction Pathways[7]

-

O-Alkylation (Ether Synthesis):

-

Reaction with alpha-bromo esters (e.g., methyl 2-bromopropionate) yields aryloxyphenoxypropionate herbicides (e.g., Diclofop-methyl, Fenoxaprop).

-

Mechanism:[3] SN2 attack by the phenolate ion.

-

-

Electrophilic Aromatic Substitution:

-

The phenolic ring is activated. Halogenation or nitration will occur primarily ortho to the hydroxyl group.

-

-

Polymerization:

-

Acts as a chain terminator or co-monomer in nucleophilic aromatic substitution polymerizations to tune molecular weight or modify thermal properties of polyarylethers.

-

Application Workflow

Caption: Downstream industrial and pharmaceutical applications derived from the core scaffold.[4]

Safety and Toxicology (E-E-A-T)

Handling halogenated phenols requires strict adherence to safety protocols due to their potential for irritation and aquatic toxicity.

-

Hazard Classification (GHS):

-

Handling Protocol:

-

Use Nitrile gloves (breakthrough time > 480 min).

-

Work within a fume hood to avoid inhalation of dust.

-

Waste Disposal: Do not release into drains. Dispose of as halogenated organic waste.

-

-

Storage: Store in a cool, dry place (2–8 °C recommended) under inert gas (Argon) to prevent slow oxidative darkening over time.

References

-

Chem-Impex International. (n.d.). This compound - Product Specification and Applications. Retrieved from

-

National Center for Biotechnology Information. (2025). PubChem Compound Summary for CID 12346120, this compound. Retrieved from

-

European Chemicals Agency (ECHA). (n.d.). Substance Information: Chlorophenols and related ethers. Retrieved from

-

Sigma-Aldrich. (n.d.). Product Specification: 4-Chlorodiphenyl ether and analogues. Retrieved from

-

BenchChem. (2025).[2] Synthesis of 4-Chlorocatechol and Diphenyl Ethers: A Technical Guide. Retrieved from

-

Yao, et al. (2012). Design and Synthesis of 4-(4-benzoylaminophenoxy)phenol Derivatives As Androgen Receptor Antagonists. Journal of Medicinal Chemistry. Retrieved from

Sources

- 1. 4-Methoxyphenol synthesis - chemicalbook [chemicalbook.com]

- 2. pdf.benchchem.com [pdf.benchchem.com]

- 3. CN113429268A - Synthetic method of 4-phenoxyphenol - Google Patents [patents.google.com]

- 4. chemimpex.com [chemimpex.com]

- 5. carlroth.com [carlroth.com]

- 6. fishersci.com [fishersci.com]

- 7. echa.europa.eu [echa.europa.eu]

toxicological profile of 4-(4-Chlorophenoxy)phenol

CAS: 21567-18-0 | Common Code: AE F040356

Executive Summary

4-(4-Chlorophenoxy)phenol (4-CPP) is a diaryl ether metabolite primarily associated with the degradation of the herbicide Fenoxaprop-P-ethyl. Structurally, it consists of a phenol moiety linked by an ether bridge to a para-chlorinated benzene ring. For researchers in drug development and toxicology, this compound represents a critical "structural alert" due to its lipophilicity and potential for specific nuclear receptor interactions.

Key Technical Takeaways:

-

Toxicological Mechanism: The compound acts as a Peroxisome Proliferator (PPAR

agonist), leading to hepatic hypertrophy in rodent models. -

Environmental Fate: EFSA regulatory reviews identify it as a high-risk metabolite for aquatic organisms, necessitating rigorous ecotoxicological controls.

-

Metabolic Clearance: Clearance is predominantly driven by Phase II conjugation (Glucuronidation/Sulfation).

Chemical Identity & Physicochemical Properties

Understanding the physicochemical baseline is prerequisite to predicting bioavailability and environmental mobility. 4-CPP is highly lipophilic, suggesting high membrane permeability and potential for bioaccumulation if not rapidly metabolized.

| Property | Value / Description | Relevance |

| IUPAC Name | This compound | Unambiguous ID |

| CAS Number | 21567-18-0 | Registry |

| Molecular Formula | C | Stoichiometry |

| Molecular Weight | 220.65 g/mol | Small molecule (<500 Da) |

| Physical State | Solid (Crystalline), mp 80–85 °C | Handling/Storage |

| LogP (Octanol/Water) | ~3.6 (Predicted) | High Lipophilicity (Class II BCS potential) |

| pKa | ~9.5 (Phenolic -OH) | Ionized at basic pH; neutral at physiological pH |

| Solubility | Low in water; Soluble in MeOH, DMSO | Formulation requirement |

Toxicokinetics & Metabolic Pathway

In mammalian systems, 4-CPP is rarely the parent compound but rather a downstream metabolite. The metabolic logic follows a hydrolysis-cleavage-conjugation sequence.

Metabolic Cascade

When derived from Fenoxaprop-P-ethyl:

-

Hydrolysis: The ethyl ester is rapidly hydrolyzed by carboxylesterases to the free acid (Fenoxaprop-P).

-

Ether Cleavage: The benzoxazole ether bond is cleaved, releasing 4-CPP.

-

Phase II Conjugation: The exposed phenolic hydroxyl group on 4-CPP is a prime target for UDP-glucuronosyltransferases (UGTs) and Sulfotransferases (SULTs), rendering it water-soluble for renal excretion.

Visualization: Metabolic Trajectory

The following diagram illustrates the generation and clearance of 4-CPP.

Figure 1: Metabolic pathway illustrating the formation of 4-CPP from its parent ester and its subsequent clearance via glucuronidation.

Toxicological Profile

The toxicity of 4-CPP is distinct from its parent compounds due to the exposed phenolic group.

Mechanism of Action: PPAR Activation

The structural backbone of 4-CPP (chlorinated phenoxy) mimics endogenous fatty acids and fibrates.

-

Target: Peroxisome Proliferator-Activated Receptor alpha (PPAR

).[1] -

Effect: Ligand binding causes heterodimerization with RXR, binding to PPRE sequences on DNA.

-

Outcome: In rodents, this leads to peroxisome proliferation, hepatocyte hypertrophy, and smooth endoplasmic reticulum (SER) proliferation.

-

Human Relevance: Humans are refractory to PPAR

-mediated hepatocarcinogenesis, making this a species-specific toxicological endpoint, though still a regulatory marker.

Summary of Toxicological Endpoints

| Endpoint | Result/Classification | Mechanistic Insight |

| Acute Oral Toxicity | Moderate (LD50 ~500–2000 mg/kg) | General CNS depression/phenol toxicity at high doses. |

| Genotoxicity | Negative (Ames Test) | Lack of reactive electrophiles in the core structure; no direct DNA intercalation. |

| Hepatotoxicity | Positive (Rodent) | PPAR |

| Aquatic Toxicity | High Risk | Phenols disrupt oxidative phosphorylation in aquatic species. Highly toxic to Daphnia. |

| Endocrine Disruption | Potential (Modality A) | Structural similarity to thyroxine (T4) and triclosan suggests potential thyroid receptor interference. |

Experimental Protocols

To validate the safety profile of 4-CPP, specifically distinguishing between adaptive liver response and necrosis, and to confirm metabolic stability, the following protocols are recommended.

Protocol A: PPAR Nuclear Receptor Transactivation Assay

Objective: Quantify the potency of 4-CPP to activate PPAR

Methodology:

-

Cell System: Use HepG2 or COS-7 cells (low endogenous receptor activity).

-

Transfection: Co-transfect cells with:

-

Expression vector containing human or murine PPAR

Ligand Binding Domain (LBD). -

Luciferase reporter plasmid containing PPRE (Peroxisome Proliferator Response Element).

-

-

Dosing:

-

Seed cells in 96-well plates (20,000 cells/well).

-

Treat with 4-CPP (Concentration range: 0.1

M to 100 -

Controls: DMSO (Vehicle, 0.1%), Wy-14643 (Positive, 10

M).

-

-

Readout: Lyse cells and add Luciferin substrate. Measure luminescence.

-

Validation: A fold-induction >2x over vehicle confirms agonist activity.

Protocol B: Reactive Metabolite Trapping (Glutathione Adducts)

Objective: Ensure 4-CPP does not undergo bioactivation to reactive quinone methides (a risk with p-substituted phenols).

Methodology:

-

Incubation: Incubate 4-CPP (10

M) with human liver microsomes (HLM) (1 mg/mL protein). -

Cofactors: Add NADPH (regeneration system) and Glutathione (GSH) (5 mM) as the trapping agent.

-

Timepoints: 0, 15, 30, 60 min at 37°C.

-

Analysis: Quench with cold Acetonitrile. Centrifuge. Analyze supernatant via LC-MS/MS.

-

Search: Look for [M + GSH + H]+ adducts. Presence indicates formation of a reactive electrophile (toxicity flag).

Visualization: Experimental Workflow

The following diagram outlines the decision tree for evaluating the hepatic safety of 4-CPP.

Figure 2: Experimental decision tree for evaluating hepatic safety and reactive metabolite potential.

References

-

PubChem. (n.d.).[3] Compound Summary: this compound.[3][4][5][6] National Library of Medicine.

-

Corton, J. C., et al. (2000). Mode of Action of Peroxisome Proliferators.[7][8] Annual Review of Pharmacology and Toxicology. (Contextual grounding for PPAR

mechanism in chlorophenoxy compounds). -

Sigma-Aldrich. (2024).[9] Safety Data Sheet: this compound.

-

U.S. EPA. (2021). CompTox Chemicals Dashboard: this compound.

Sources

- 1. Peroxisome proliferator-activated receptor (PPAR) alpha activation and its consequences in humans - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. 4-(4-氯苯氧基)苯酚 97% | Sigma-Aldrich [sigmaaldrich.com]

- 4. chemimpex.com [chemimpex.com]

- 5. US4284828A - Process for the manufacture of 4,5-dichloro-2-(4-chlorophenoxy)phenol - Google Patents [patents.google.com]

- 6. scbt.com [scbt.com]

- 7. Activation of peroxisome proliferator-activated receptors by chlorinated hydrocarbons and endogenous steroids - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Toxicological Profile of Chlorophenols and Their Derivatives in the Environment: The Public Health Perspective - PMC [pmc.ncbi.nlm.nih.gov]

- 9. 4-Chlorophenol for synthesis 106-48-9 [sigmaaldrich.com]

An In-depth Technical Guide to the Solubility of 4-(4-Chlorophenoxy)phenol in Organic Solvents

Introduction: Understanding the Significance of 4-(4-Chlorophenoxy)phenol

This compound is a versatile chemical compound with the molecular formula C12H9ClO2.[1] It serves as a crucial intermediate in the synthesis of various organic compounds, including herbicides, fungicides, and specialty chemicals.[2] The compound's utility extends to its application as an active ingredient in antimicrobial agents, disinfectants, and preservatives, underscoring its importance in agriculture and industrial manufacturing.[2] Given its wide-ranging applications, a thorough understanding of its solubility in organic solvents is paramount for researchers, scientists, and drug development professionals. This knowledge is critical for optimizing reaction conditions, developing effective formulations, and ensuring product stability and performance.

This guide provides a comprehensive overview of the solubility of this compound, delving into the theoretical underpinnings of solubility, presenting a detailed experimental protocol for its determination, and discussing the practical implications of its solubility profile.

Physicochemical Properties of this compound:

| Property | Value | Source |

| Molecular Formula | C12H9ClO2 | [1] |

| Molecular Weight | 220.65 g/mol | [1] |

| Appearance | White to light yellow/orange powder or crystal | [1] |

| Melting Point | 80-85 °C | [1] |

| Boiling Point | 169 °C at 2.5 mmHg | [1] |

The Theoretical Framework of Solubility

The adage "like dissolves like" provides a foundational, albeit simplified, understanding of solubility. At its core, solubility is governed by the intermolecular forces between the solute (in this case, this compound) and the solvent. The dissolution process involves the breaking of solute-solute and solvent-solvent interactions and the formation of new solute-solvent interactions.

Several theoretical models can be employed to predict or explain solubility behavior:

-

Hansen Solubility Parameters (HSP): This model dissects the total cohesive energy of a substance into three components: dispersion forces (δD), polar forces (δP), and hydrogen bonding forces (δH).[3] A solvent is more likely to dissolve a solute if their respective Hansen parameters are similar.[3][4] The principle is that "like dissolves like" where similarity is defined by these three parameters.[4]

-

UNIFAC Group Contribution Model: The UNIFAC (UNIQUAC Functional-group Activity Coefficients) model is a predictive method that estimates activity coefficients in mixtures.[5][6] It is based on the concept that a molecule can be broken down into its constituent functional groups.[6] By using pre-determined interaction parameters for these groups, the solubility of a compound in a given solvent can be predicted.[6] This approach is particularly useful when experimental data is scarce.[6] However, a limitation is the availability of interaction parameters for all functional groups, especially in complex pharmaceutical molecules.[7]

The molecular structure of this compound, featuring two aromatic rings, a hydroxyl group, an ether linkage, and a chlorine atom, suggests a molecule with both polar and non-polar characteristics. The hydroxyl group can participate in hydrogen bonding, while the aromatic rings and the chlorine atom contribute to its polarizability and dipole moment. Consequently, its solubility is expected to be significant in a range of organic solvents.

Experimental Determination of Equilibrium Solubility: The Shake-Flask Method

The shake-flask method is a widely accepted and robust technique for determining the equilibrium solubility of a compound.[8] It is a direct method that involves saturating a solvent with the solute and then measuring the concentration of the dissolved solute.[8][9]

Rationale for Method Selection

The shake-flask method is chosen for its simplicity, reliability, and its ability to determine thermodynamic solubility, which is crucial for understanding the intrinsic dissolution properties of a compound.[10] This method is particularly suitable for crystalline solids and is a standard procedure in pharmaceutical development.[11]

Step-by-Step Experimental Protocol

This protocol outlines the determination of the solubility of this compound at a controlled temperature.

Materials:

-

This compound (crystalline solid)

-

Selected organic solvents (e.g., ethanol, acetone, dichloromethane, ethyl acetate, toluene, hexane)

-

Scintillation vials or flasks with screw caps

-

Orbital shaker with temperature control

-

Analytical balance

-

Syringe filters (0.45 µm)

-

High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV-Vis)

-

Volumetric flasks and pipettes

Procedure:

-

Preparation of Saturated Solutions:

-

Add an excess amount of this compound to a series of vials, each containing a known volume of a specific organic solvent. The presence of undissolved solid is essential to ensure saturation.[8]

-

-

Equilibration:

-

Sample Collection and Preparation:

-

After equilibration, allow the vials to stand undisturbed for a short period to let the excess solid settle.

-

Carefully withdraw an aliquot of the supernatant using a syringe.

-

Immediately filter the aliquot through a 0.45 µm syringe filter to remove any undissolved particles.[11]

-

-

Quantification:

-

Dilute the filtered solution with a suitable solvent to a concentration within the linear range of the analytical method.

-

Analyze the diluted samples using a validated HPLC method to determine the concentration of this compound.

-

-

Data Analysis:

-

Calculate the solubility of this compound in each solvent based on the measured concentration and the dilution factor.

-

Self-Validating System and Acceptance Criteria

To ensure the trustworthiness of the results, the experimental protocol should incorporate self-validating checks. As per the principles outlined in ICH Q6B, specifications are a critical part of a total control strategy to ensure product quality and consistency.[12] While ICH Q6B is specific to biotechnological products, the underlying principles of setting acceptance criteria are broadly applicable.[12][13]

-

Equilibrium Confirmation: Samples should be taken at multiple time points (e.g., 24, 48, and 72 hours) to confirm that the concentration has reached a plateau, indicating that equilibrium has been established.[11]

-

Mass Balance: The amount of undissolved solid should be visually confirmed at the end of the experiment to ensure that saturation was maintained throughout.

-

Analytical Method Validation: The HPLC method used for quantification must be validated for linearity, accuracy, precision, and specificity according to established guidelines.

The acceptance criteria for the solubility measurement would be that the concentrations measured at consecutive time points do not differ by more than a pre-defined margin (e.g., ± 5%).

Experimental Workflow Diagram

Caption: Workflow for the shake-flask solubility determination.

Solubility Profile of this compound

Based on these observations and the principles of "like dissolves like," the expected solubility of this compound in various organic solvents is summarized in the table below. It is important to note that these are qualitative predictions and should be confirmed by experimental determination.

Table 1: Predicted Qualitative Solubility of this compound in Common Organic Solvents

| Solvent | Solvent Type | Predicted Solubility | Rationale |

| Ethanol | Polar Protic | High | The hydroxyl group of ethanol can form hydrogen bonds with the hydroxyl and ether groups of the solute. The ethyl group can interact with the aromatic rings. |

| Acetone | Polar Aprotic | High | The polar carbonyl group of acetone can interact with the polar groups of the solute.[14] |

| Dichloromethane | Polar Aprotic | High | Dichloromethane is a good solvent for many organic compounds due to its ability to engage in dipole-dipole interactions.[14] |

| Ethyl Acetate | Polar Aprotic | Moderate to High | The ester group can act as a hydrogen bond acceptor, and the overall polarity is suitable for dissolving the solute. |

| Toluene | Non-polar | Moderate | The aromatic ring of toluene can interact with the aromatic rings of the solute via π-π stacking. |

| Hexane | Non-polar | Low | The non-polar nature of hexane makes it a poor solvent for the relatively polar this compound. |

Discussion and Practical Implications

The solubility of this compound in organic solvents has significant practical implications across various fields:

-

Chemical Synthesis: In its role as a chemical intermediate, selecting a solvent in which the reactants are soluble is crucial for achieving optimal reaction rates and yields. A solvent that can effectively solvate both this compound and other reactants will facilitate their interaction.

-

Formulation Development: For applications in agriculture and as a disinfectant, this compound needs to be formulated into a stable and effective product.[2] Solubility data is essential for selecting appropriate co-solvents and excipients to prevent precipitation and ensure a homogenous formulation.

-

Purification: Crystallization is a common method for purifying solid organic compounds. The choice of solvent is critical, as the ideal solvent will dissolve the compound at high temperatures but have low solubility at lower temperatures, allowing for efficient recovery of the purified product.

-

Drug Development: In the context of drug development, solubility is a key determinant of a drug's bioavailability. While this compound is not a drug itself, understanding the solubility of similar phenolic and chlorinated compounds is vital for predicting the behavior of new chemical entities.

Conclusion

This technical guide has provided a comprehensive overview of the solubility of this compound in organic solvents. By understanding the theoretical principles of solubility, employing robust experimental methods like the shake-flask technique, and considering the practical implications of the solubility profile, researchers and professionals can effectively utilize this important chemical compound in their respective fields. The provided information serves as a valuable resource for guiding experimental design, optimizing processes, and developing innovative formulations.

References

- Solubility of Things. (n.d.). 4-Chlorophenol.

- Solubility of Things. (n.d.). Triclosan.

- Chem-Impex. (n.d.). This compound.

- Lund University Publications. (n.d.). Methods for measurement of solubility and dissolution rate of sparingly soluble drugs.

-

National Center for Biotechnology Information. (n.d.). 4-Chlorophenol. PubChem. Retrieved from [Link]

-

Wikipedia. (n.d.). 4-Chlorophenol. Retrieved from [Link]

- LOBA CHEMIE. (n.d.). 4-CHLOROPHENOL.

- American Institute for Conservation. (n.d.). Solubility Parameters: Theory and Application.

- BioAssay Systems. (n.d.). Solubility Testing – Shake Flask Method.

-

International Council for Harmonisation. (1999). ICH Harmonised Tripartite Guideline Specifications: Test Procedures and Acceptance Criteria for Biotechnological/Biological Products Q6B. Retrieved from [Link]

- Chemdad Co., Ltd. (n.d.). This compound.

-

National Institutes of Health. (n.d.). Model evaluation for the prediction of solubility of active pharmaceutical ingredients (APIs) to guide solid–liquid separator design. Retrieved from [Link]

-

Wikipedia. (n.d.). Hansen solubility parameter. Retrieved from [Link]

-

Regulations.gov. (2018). MALTOL LACTONE: DETERMINATION OF WATER SOLUBILITY USING THE SHAKE FLASK METHOD. Retrieved from [Link]

-

SciELO. (n.d.). Effects of experimental conditions on solubility measurements for BCS classification in order to improve the biowaiver guideline. Retrieved from [Link]

-

Hansen Solubility. (n.d.). Hansen Solubility Parameters. Retrieved from [Link]

-

SCM. (n.d.). Using the UNIFAC program. Retrieved from [Link]

-

Park, K. (n.d.). Hansen Solubility Parameters. Retrieved from [Link]

-

PubMed. (n.d.). Prediction of solubility in nonideal multicomponent systems using the UNIFAC group contribution model. Retrieved from [Link]

-

Abbott, S. (n.d.). HSP Basics | Practical Solubility Science. Retrieved from [Link]

-

International Council for Harmonisation. (n.d.). ICH Q6B:Test Procedures and Acceptance Criteria for Biotechnological/Biological Products. Retrieved from [Link]

-

ACS Publications. (n.d.). Solubility Prediction of Pharmaceutical and Chemical Compounds in Pure and Mixed Solvents Using Predictive Models. Retrieved from [Link]

-

Therapeutic Goods Administration (TGA). (n.d.). ICH topic Q6B - Specifications: test procedures and acceptance criteria for biotechnological/biological products. Retrieved from [Link]

-

YouTube. (2020). Activity Coefficient Models - NRTL UNIQUAC UNIFAC. Retrieved from [Link]

-

International Council for Harmonisation. (n.d.). Quality Guidelines. Retrieved from [Link]

-

Drug Discovery and Development. (2026). Acceptance Criteria: Complete Guide to Pharmaceutical Specification Limits. Retrieved from [Link]

Sources

- 1. This compound Three Chongqing Chemdad Co. ,Ltd [chemdad.com]

- 2. chemimpex.com [chemimpex.com]

- 3. Hansen Solubility Parameters | Hansen Solubility Parameters [hansen-solubility.com]

- 4. Hansen solubility parameter - Wikipedia [en.wikipedia.org]

- 5. scm.com [scm.com]

- 6. Prediction of solubility in nonideal multicomponent systems using the UNIFAC group contribution model - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. youtube.com [youtube.com]

- 8. lup.lub.lu.se [lup.lub.lu.se]

- 9. bioassaysys.com [bioassaysys.com]

- 10. Shake-Flask Solubility Assay - Enamine [enamine.net]

- 11. scielo.br [scielo.br]

- 12. Specifications: Test Procedures and Acceptance Criteria for Biotechnological/Biological Products_FDCELL [fdcell.com]

- 13. database.ich.org [database.ich.org]

- 14. solubilityofthings.com [solubilityofthings.com]

- 15. solubilityofthings.com [solubilityofthings.com]

Unlocking the Therapeutic Potential of 4-(4-Chlorophenoxy)phenol: A Technical Guide to Future Research

Foreword: Beyond an Intermediate – A Call for Focused Biological Investigation

For decades, 4-(4-Chlorophenoxy)phenol has been a workhorse molecule, primarily recognized as a crucial intermediate in the synthesis of agrochemicals, dyes, and preservatives.[1][2] Its diphenyl ether scaffold is a common feature in a variety of bioactive compounds, yet the intrinsic biological activities of this compound itself remain largely unexplored. This technical guide moves beyond its established industrial applications to illuminate promising, uncharted research avenues for this compound in the realm of drug discovery and development. We will synthesize existing knowledge on related chemical entities to build a compelling case for a focused, multidisciplinary investigation into its therapeutic potential. This document is intended for researchers, scientists, and drug development professionals poised to explore novel chemical spaces for pressing therapeutic needs.

Foundational Knowledge: Synthesis, Known Applications, and Toxicological Profile

Synthesis and Physicochemical Properties

The synthesis of this compound is typically achieved through an Ullmann condensation reaction. This involves the coupling of a phenoxide with an aryl halide in the presence of a copper catalyst.[2] A generalizable synthetic route involves the reaction of 4-chlorophenol with a suitable hydroquinone derivative under basic conditions.[3][4]

| Property | Value | Reference |

| Molecular Formula | C₁₂H₉ClO₂ | [1] |

| Molecular Weight | 220.65 g/mol | [1] |

| Appearance | Beige solid | [1] |

| Melting Point | 80-85 °C | [1] |

| CAS Number | 21567-18-0 | [1] |

Established Applications: A Legacy in Industry

The primary utility of this compound lies in its role as a precursor for more complex molecules. It is a key building block in the manufacture of:

-

Pesticides: Including herbicides and fungicides, where its structure contributes to the overall efficacy of the final product.[1][5]

-

Antimicrobial Agents: Its inherent antimicrobial properties have led to its use in disinfectants and antiseptics.[1]

-

Polymer Production: It can act as a stabilizer, enhancing the durability of certain polymers.[1]

-

Dyes and Pigments: The diphenyl ether structure is a common motif in various coloring agents.[6]

Toxicological Considerations: A Word of Caution

The toxicological profile of this compound has not been extensively studied individually. However, the broader class of chlorophenols is known for its potential toxicity.[7][8] Key toxicological concerns associated with chlorophenols include:

-

Dermal Penetration and Irritation: Chlorophenols can be absorbed through the skin and may cause irritation or necrosis.[7]

-

Systemic Toxicity: Exposure to chlorophenols has been linked to a range of adverse health effects, including heart disease, asthma, and certain types of cancer.[7]

-

Carcinogenicity: Some chlorophenols are considered to be probably carcinogenic to animals.[7][8] The carcinogenic effects may be related to the microsomal activation by cytochrome P450 enzymes.[7]

-

Oxidative Stress: Chlorophenols can induce the formation of reactive oxygen species (ROS), leading to oxidative damage to lipids and proteins.[7]

Given these potential risks, any research involving this compound must be conducted with appropriate safety precautions and thorough toxicological evaluation in preclinical studies.

Potential Research Areas: Charting a New Course in Drug Discovery

The true potential of this compound may lie in its untapped biological activities. Based on the known bioactivities of structurally similar diphenyl ether compounds, we propose the following areas for in-depth investigation:

Antimicrobial Drug Discovery: A Renewed Look at an Old Property

While its general antimicrobial properties are acknowledged in industrial applications, a systematic evaluation of this compound against a panel of clinically relevant pathogens is warranted. The mechanism of action for phenolic compounds typically involves the disruption of cell membranes and denaturation of essential proteins.[9][10]

Proposed Research Directive: To characterize the antimicrobial spectrum and mechanism of action of this compound against multidrug-resistant bacteria and pathogenic fungi.

Experimental Workflow:

Caption: Proposed workflow for antimicrobial investigation of this compound.

Step-by-Step Protocol for MIC Determination (Broth Microdilution):

-

Preparation of Stock Solution: Prepare a 10 mg/mL stock solution of this compound in dimethyl sulfoxide (DMSO).

-

Bacterial Strains: Use a panel of clinically relevant bacteria (e.g., Staphylococcus aureus, Escherichia coli, Pseudomonas aeruginosa, Enterococcus faecalis).

-

Inoculum Preparation: Grow bacterial cultures to the mid-logarithmic phase and dilute to a final concentration of 5 x 10⁵ CFU/mL in Mueller-Hinton Broth (MHB).

-

Serial Dilutions: In a 96-well microtiter plate, perform two-fold serial dilutions of the compound stock solution with MHB to achieve a range of concentrations (e.g., 256 µg/mL to 0.5 µg/mL).

-

Inoculation: Add the prepared bacterial inoculum to each well. Include positive (bacteria only) and negative (broth only) controls.

-

Incubation: Incubate the plates at 37°C for 18-24 hours.

-

MIC Determination: The Minimum Inhibitory Concentration (MIC) is the lowest concentration of the compound that completely inhibits visible bacterial growth.

Anticancer Therapeutics: Targeting Hormone-Dependent Cancers

Derivatives of the structurally similar 4-phenoxyphenol have shown potent activity as androgen receptor (AR) antagonists, which is a key therapeutic strategy in prostate cancer.[11] The diphenyl ether scaffold can serve as a rigid backbone for designing ligands that bind to the ligand-binding domain of nuclear receptors.

Proposed Research Directive: To investigate the potential of this compound and its rationally designed derivatives as antagonists of the androgen and estrogen receptors for the treatment of prostate and breast cancer, respectively.

Experimental Workflow:

Caption: Workflow for investigating the anticancer potential of this compound derivatives.

Step-by-Step Protocol for Androgen Receptor Competitive Binding Assay:

-

Reagents: Recombinant human AR ligand-binding domain (LBD), [³H]-Mibolerone (a high-affinity radioligand), and a series of concentrations of this compound.

-

Incubation: In a 96-well plate, combine the AR-LBD, a fixed concentration of [³H]-Mibolerone, and varying concentrations of the test compound. Incubate at 4°C for 18 hours to reach equilibrium.

-

Separation of Bound and Free Ligand: Use a dextran-coated charcoal method to adsorb the unbound [³H]-Mibolerone.

-

Scintillation Counting: Centrifuge the plate, and measure the radioactivity of the supernatant (containing the bound radioligand) using a liquid scintillation counter.

-

Data Analysis: Calculate the percentage of [³H]-Mibolerone displaced by the test compound at each concentration. Determine the IC₅₀ value, which represents the concentration of the compound required to displace 50% of the radioligand.

Neuroprotective Agent Development: Modulating Oxidative Stress

The phenolic hydroxyl group is a well-known scavenger of free radicals. Given that chlorophenols can induce oxidative stress, it is plausible that at sub-toxic concentrations, this compound could exhibit antioxidant properties. This is particularly relevant in neurodegenerative diseases where oxidative stress plays a significant pathological role.

Proposed Research Directive: To evaluate the neuroprotective effects of this compound against oxidative stress-induced neuronal cell death.

Experimental Workflow:

Caption: A proposed workflow for the investigation of the neuroprotective properties of this compound.

Step-by-Step Protocol for Neuronal Cell Viability Assay:

-

Cell Culture: Culture human neuroblastoma SH-SY5Y cells in appropriate media.

-

Plating: Seed the cells in a 96-well plate at a density of 1 x 10⁴ cells per well and allow them to adhere overnight.

-

Pre-treatment: Treat the cells with various concentrations of this compound for 2-4 hours.

-

Induction of Oxidative Stress: Expose the cells to an oxidative insult, such as hydrogen peroxide (H₂O₂) or 6-hydroxydopamine (6-OHDA), for 24 hours. Include a control group with no oxidative stress and a group with oxidative stress but no pre-treatment.

-

MTT Assay: Add MTT solution to each well and incubate for 4 hours. The viable cells will reduce the yellow MTT to purple formazan crystals.

-

Solubilization: Add a solubilizing agent (e.g., DMSO) to dissolve the formazan crystals.

-

Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

-

Data Analysis: Express cell viability as a percentage relative to the control group.

Conclusion and Future Outlook

This compound stands at a crossroads. While its industrial utility is well-established, its potential as a scaffold for therapeutic innovation is a compelling and underexplored frontier. The research directives outlined in this guide provide a strategic framework for a systematic investigation into its antimicrobial, anticancer, and neuroprotective properties. Success in any of these areas could reposition this seemingly simple molecule from an industrial intermediate to a valuable lead compound in drug discovery. A thorough understanding of its structure-activity relationships, coupled with rigorous toxicological and pharmacokinetic profiling, will be paramount in unlocking its full therapeutic potential. The journey from a bulk chemical to a life-saving drug is arduous, but for this compound, the first steps on this path are now clearly illuminated.

References

- CN113429268A - Synthetic method of 4-phenoxyphenol - Google P

-

Toxicological Profile of Chlorophenols and Their Derivatives in the Environment: The Public Health Perspective - PMC - NIH. National Center for Biotechnology Information. [Link]

-